4-(Trifluoromethyl)cyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

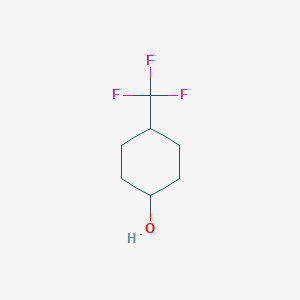

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUJYNJEPPWWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952548 | |

| Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30129-18-1 | |

| Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-(Trifluoromethyl)cyclohexanol

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound. The inclusion of a trifluoromethyl group significantly influences the molecule's properties, making it a valuable intermediate in various fields, particularly in pharmaceutical development.[1]

Core Physicochemical Properties

This compound is a versatile compound recognized for its unique trifluoromethyl group, which enhances its chemical stability and reactivity.[1] It typically exists as a colorless to almost colorless clear liquid and is a mixture of cis and trans isomers.[1][2][3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 30129-18-1 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₁₁F₃O | [1][2][3][4][6][7] |

| Molecular Weight | 168.16 g/mol | [1][2][3][6] |

| Appearance | Colorless to almost colorless clear liquid | [1][2][3] |

| Boiling Point | 181 °C; 78 °C; 70-75 °C (at 15 mmHg) | [1][2][3][4] |

| Density | 1.23 g/cm³ | [1][2][3] |

| Refractive Index | n20/D 1.4065 - 1.4115 | [1][2][3][5] |

| Water Solubility | Sparingly soluble (0.26 g/L at 25°C) | [2][3][4] |

| pKa (Predicted) | 14.88 ± 0.40 | [2][3] |

| Purity | ≥97% (GC) | [1][4][5][6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrogenation of 4-hydroxytrifluorotoluene.[2]

Detailed Methodology:

-

Reactant Preparation: 4-hydroxytrifluorotoluene (5 g, 30.8 mmol) is placed in a high-pressure hydrogenation reactor and dissolved in acetic acid (15 ml).[2]

-

Catalyst Addition: Platinum oxide (PtO₂, 500 mg) is added as the catalyst.[2]

-

Hydrogenation: The reactor is pressurized with hydrogen gas to 50 psi, and the reaction is carried out at room temperature for 16 hours.[2]

-

Catalyst Removal: Upon completion, the reaction mixture is filtered through a diatomaceous earth pad to remove the platinum oxide catalyst.[2]

-

Neutralization and Extraction: The pH of the filtrate is adjusted by adding a 1N sodium hydroxide solution. The neutralized solution is then extracted with diethyl ether.[2]

-

Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate (MgSO₄) and concentrated under reduced pressure at room temperature.[2]

-

Product Yield: This process affords the target product, this compound, with a reported yield of 87% (4.5 g).[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 30129-18-1 [chemicalbook.com]

- 3. 30129-18-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

4-(Trifluoromethyl)cyclohexanol CAS number 30129-18-1

An In-depth Technical Guide to 4-(Trifluoromethyl)cyclohexanol (CAS: 30129-18-1)

This technical guide provides a comprehensive overview of this compound, a fluorinated cyclic alcohol of interest to researchers, scientists, and professionals in drug development. This document collates available data on its physicochemical properties, synthesis, and analytical characterization. It is important to note that while the trifluoromethyl moiety is significant in medicinal chemistry, specific biological activity and signaling pathway involvement for this particular compound are not extensively documented in the public domain.

Physicochemical Properties

This compound is a colorless to almost colorless liquid that exists as a mixture of cis and trans isomers. The trifluoromethyl group significantly influences its chemical and physical properties.[1] A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 30129-18-1 | [2] |

| Molecular Formula | C₇H₁₁F₃O | [3] |

| Molecular Weight | 168.16 g/mol | [3] |

| Boiling Point | 181 °C | [1] |

| Density | 1.23 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.4065 - 1.4115 | [4] |

| Purity (GC) | ≥98% (mixture of cis- and trans-) | [1][3] |

| Form | Solid |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrogenation of 4-hydroxytrifluorotoluene.[2]

Materials:

-

4-hydroxytrifluorotoluene

-

Acetic acid

-

Platinum oxide (PtO₂) catalyst

-

Hydrogen gas (H₂)

-

1N Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diatomaceous earth

Procedure:

-

In a high-pressure hydrogenation reactor, dissolve 4-hydroxytrifluorotoluene (5 g, 30.8 mmol) in acetic acid (15 ml).

-

Add platinum oxide (500 mg) as a catalyst to the solution.

-

Pressurize the reactor with hydrogen gas to 50 psi.

-

Conduct the reaction at room temperature for 16 hours.

-

Upon completion, filter the reaction mixture through a diatomaceous earth pad to remove the catalyst.

-

Adjust the pH of the filtrate by adding 1N sodium hydroxide solution.

-

Extract the product with diethyl ether.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure at room temperature to yield this compound.[2]

A mass spectrometry analysis of the product should show a [M+H]⁺ peak at 169, corresponding to the molecular ion plus a proton.[2]

Purification

The crude product from the synthesis can be purified using standard laboratory techniques.

1. Extraction and Work-up: Following the synthesis, an aqueous work-up is performed to remove the acid catalyst and other water-soluble impurities. The product is extracted into an organic solvent like diethyl ether, washed, and dried.[2]

2. Fractional Distillation: For further purification and separation from components with different boiling points, fractional distillation is a suitable method.[1] The crude this compound is heated, and the vapor rises through a fractionating column. The component with the lower boiling point will vaporize first, allowing for the collection of purified fractions.

3. Chiral Separation: Since this compound exists as cis and trans isomers, and each can be a racemic mixture, chiral chromatography techniques can be employed for their separation. High-performance liquid chromatography (HPLC) with a chiral stationary phase, such as those based on amylose or cellulose derivatives, is a common method for separating enantiomers of chiral alcohols.[5]

Analytical Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for assessing the purity of this compound and confirming its molecular weight. A purity of ≥98% is typically reported for commercially available samples.[1]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The proton NMR spectrum of the cyclohexyl ring will show complex multiplets, and the proton attached to the carbon bearing the hydroxyl group will be shifted downfield. The ¹⁹F NMR spectrum will show a characteristic signal for the trifluoromethyl group.

3. Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band characteristic of the O-H stretching vibration of the alcohol group, typically in the region of 3200-3600 cm⁻¹. C-H and C-F stretching and bending vibrations will also be present.

Biological Activity and Drug Development

Due to the lack of specific information on the biological activity of this compound, a signaling pathway diagram cannot be provided.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Cis-Trans Isomerism of 4-(Trifluoromethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the cis-trans isomerism in 4-(trifluoromethyl)cyclohexanol, a key building block in the synthesis of novel pharmaceuticals and agrochemicals. Due to the profound impact of stereochemistry on molecular properties and biological activity, a thorough understanding of the individual cis and trans isomers is paramount. This document outlines the synthesis, conformational analysis, thermodynamic stability, separation, and spectroscopic characterization of cis- and trans-4-(trifluoromethyl)cyclohexanol. The content herein is supported by data from analogous substituted cyclohexanes and established principles of stereochemistry, providing a robust framework for researchers in the field.

Introduction

This compound is a versatile synthetic intermediate whose utility is significantly influenced by its stereoisomeric form. The trifluoromethyl (CF₃) group, with its unique electronic and steric properties, can dramatically alter the physicochemical and biological characteristics of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The orientation of the CF₃ group and the hydroxyl (-OH) group on the cyclohexane ring as either cis or trans gives rise to two distinct diastereomers with different three-dimensional structures and, consequently, divergent properties. This guide serves as a comprehensive resource for the preparation, separation, and characterization of these isomers.

Synthesis of Cis- and Trans-4-(Trifluoromethyl)cyclohexanol

The primary route to obtaining the individual isomers of this compound is through the stereoselective reduction of 4-(trifluoromethyl)cyclohexanone. The choice of reducing agent and reaction conditions dictates the stereochemical outcome.

Synthesis of 4-(Trifluoromethyl)cyclohexanone (Precursor)

A common method for the synthesis of the precursor ketone involves the oxidation of the commercially available mixture of this compound isomers.

Experimental Protocol:

-

Dissolution: Dissolve the cis/trans mixture of this compound in a suitable solvent such as dichloromethane (DCM) or acetone.

-

Oxidation: Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) or a Jones oxidation reagent (chromium trioxide in sulfuric acid and acetone), to the solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove the oxidant and other water-soluble byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 4-(trifluoromethyl)cyclohexanone.

Stereoselective Synthesis of trans-4-(Trifluoromethyl)cyclohexanol

The trans isomer is typically favored by using sterically non-hindered reducing agents that approach the carbonyl from the less hindered face, which is generally the equatorial direction, leading to an axial alcohol that equilibrates to the more stable equatorial position.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-(trifluoromethyl)cyclohexanone in a suitable solvent like methanol or ethanol at 0 °C.

-

Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, carefully add water to quench the excess reducing agent, followed by acidification with dilute HCl.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography to isolate the trans isomer.

Stereoselective Synthesis of cis-4-(Trifluoromethyl)cyclohexanol

The cis isomer can be preferentially formed by using sterically hindered reducing agents that are directed to the axial face of the carbonyl group, resulting in an equatorial alcohol.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-(trifluoromethyl)cyclohexanone in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

-

Reduction: Add a bulky reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®), dropwise.

-

Reaction Monitoring: Stir the reaction at -78 °C and monitor by TLC or GC-MS.

-

Work-up: After completion, quench the reaction by the slow addition of water, followed by an oxidative work-up with sodium hydroxide and hydrogen peroxide to break down the borane complexes.

-

Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by flash column chromatography to obtain the cis isomer.

An In-depth Technical Guide to the 1H NMR Spectrum of 4-(Trifluoromethyl)cyclohexanol

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(trifluoromethyl)cyclohexanol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced spectral features of the cis and trans isomers of this fluorinated cyclohexanol derivative. We will explore the theoretical underpinnings of the observed chemical shifts and coupling constants, provide a detailed, field-proven experimental protocol for acquiring high-quality spectra, and present a thorough interpretation of the spectral data. The guide emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of this compound in Medicinal Chemistry

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl group (CF₃), in particular, is a common substituent that can significantly influence the conformational preferences and electronic environment of a molecule. This compound serves as a valuable model system and building block for more complex bioactive molecules. Its rigid cyclohexane framework, coupled with the strong electron-withdrawing nature of the CF₃ group and the hydrogen-bonding capability of the hydroxyl (-OH) group, gives rise to a rich and informative ¹H NMR spectrum.

A thorough understanding of the ¹H NMR spectrum of this compound is paramount for chemists to confirm its synthesis, determine the stereochemical outcome of reactions, and gain insights into its conformational behavior in solution. This guide will provide the necessary tools for a complete and accurate spectral assignment of its cis and trans isomers.

Theoretical Principles: Deciphering the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is primarily governed by the conformational equilibrium of the cyclohexane ring and the electronic effects of the -OH and -CF₃ substituents. The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain.[3] This results in two distinct proton environments: axial and equatorial.

Key Factors Influencing the Spectrum:

-

Anisotropic Effects: The C-C single bonds in the cyclohexane ring exhibit magnetic anisotropy, which can shield or deshield nearby protons. Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.

-

Electronegativity: The electronegative oxygen atom of the hydroxyl group and the highly electronegative fluorine atoms of the trifluoromethyl group deshield adjacent protons, causing their signals to shift downfield. The effect diminishes with distance.

-

Stereochemistry of Substituents: The relative orientation of the -OH and -CF₃ groups (cis or trans) dictates the axial or equatorial preference of these substituents, which in turn significantly impacts the chemical shifts and coupling constants of the ring protons. In the more stable chair conformation, bulky substituents like the trifluoromethyl group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.[3]

-

Spin-Spin Coupling (J-coupling): The interaction between non-equivalent protons on adjacent carbons leads to the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[4] This is particularly useful for differentiating between cis and trans isomers.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The acquisition of a high-quality ¹H NMR spectrum is crucial for accurate analysis. The following protocol is a self-validating system designed to yield reproducible and reliable data.

Sample Preparation

The integrity of the NMR sample is the foundation of a successful experiment. A properly prepared sample ensures a homogeneous solution, free from particulate matter and paramagnetic impurities that can degrade spectral quality.[6]

Methodology:

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Deuterated solvents are essential to prevent large solvent signals from obscuring the analyte signals and for the instrument's field-frequency lock.[7]

-

Concentration: For a small molecule like this compound (MW < 500 Da), a concentration of 5-25 mg dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR.[6][8]

-

Dissolution and Transfer: It is best practice to dissolve the sample in a small vial before transferring it to the NMR tube. This allows for vortexing or gentle heating to ensure complete dissolution.[8] Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any solid particles.[9]

-

NMR Tube: Use a clean, unscratched, high-quality 5 mm NMR tube.[6][8]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.

NMR Instrument Setup and Data Acquisition

The choice of acquisition parameters directly impacts the quality and quantitative accuracy of the NMR spectrum.[10][11]

Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Width (Flip Angle) | 90° | A 90° pulse provides the maximum signal intensity in a single scan, which is ideal for quantitative measurements.[12] |

| Spectral Width (SW) | -2 to 12 ppm | This range is sufficient to encompass all proton signals of this compound and the TMS reference.[10][11] |

| Acquisition Time (AT) | 3-5 seconds | An acquisition time of at least 3 times the transverse relaxation time (T₂) is recommended to ensure the free induction decay (FID) has sufficiently decayed, preventing truncation artifacts.[10][11][12] |

| Relaxation Delay (d1) | 5 x T₁ | For quantitative analysis, a relaxation delay of at least 5 times the longitudinal relaxation time (T₁) of the slowest relaxing proton is crucial to allow for full magnetization recovery between scans.[11][13] |

| Number of Scans (NS) | 8 to 64 | The signal-to-noise ratio (S/N) is proportional to the square root of the number of scans.[12] A sufficient number of scans should be co-added to achieve an S/N of at least 250:1 for accurate integration.[12][14] |

| Receiver Gain | Optimized automatically | The receiver gain should be set to maximize the signal without causing clipping of the FID, which would introduce artifacts.[11] |

Experimental Workflow Diagram:

Caption: Experimental workflow for acquiring and processing the ¹H NMR spectrum.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of a mixture of cis and trans-4-(trifluoromethyl)cyclohexanol will show two distinct sets of signals corresponding to each isomer. The key to differentiating them lies in the analysis of the chemical shift and coupling constant of the proton at C1 (the carbinol proton).

Isomer Identification

-

trans-isomer: The more stable conformation will have both the -OH and -CF₃ groups in equatorial positions. The C1 proton will therefore be in an axial position. This axial proton will exhibit one large axial-axial coupling (to the two axial protons on C2 and C6) and one small axial-equatorial coupling (to the two equatorial protons on C2 and C6). This will result in a multiplet that is often described as a "triplet of triplets" or a more complex multiplet with a large overall width.

-

cis-isomer: The more stable conformation will have the bulky -CF₃ group in the equatorial position and the -OH group in the axial position. The C1 proton will therefore be in an equatorial position. This equatorial proton will only have small equatorial-axial and equatorial-equatorial couplings to the protons on C2 and C6. This will result in a narrower multiplet compared to the trans-isomer.

Molecular Structures of cis and trans Isomers:

Caption: Chair conformations of trans and cis-4-(trifluoromethyl)cyclohexanol.

Expected Chemical Shifts and Coupling Constants

The following table summarizes the expected ¹H NMR data for the key protons in both isomers. The exact values may vary depending on the solvent and concentration.

| Proton | trans-Isomer (axial H1) | cis-Isomer (equatorial H1) |

| H1 (CH-OH) | ~3.6 ppm (multiplet, large J) | ~4.0 ppm (multiplet, small J) |

| H4 (CH-CF₃) | ~2.2 ppm (multiplet) | ~2.0 ppm (multiplet) |

| Cyclohexyl H's | ~1.2 - 2.1 ppm (complex multiplets) | ~1.2 - 2.1 ppm (complex multiplets) |

| OH | Variable, broad singlet | Variable, broad singlet |

Note: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural elucidation and stereochemical assignment. By understanding the fundamental principles of conformational analysis and the influence of the trifluoromethyl and hydroxyl substituents, a detailed and accurate interpretation of the spectrum can be achieved. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data, which is essential for reliable analysis. This in-depth understanding is critical for researchers in drug discovery and development who utilize fluorinated building blocks to design next-generation therapeutics.

References

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 3. mason.gmu.edu [mason.gmu.edu]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. organomation.com [organomation.com]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. How to make an NMR sample [chem.ch.huji.ac.il]

- 10. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 11. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-depth Technical Guide to the 13C NMR Analysis of 4-(Trifluoromethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of the cis and trans isomers of 4-(Trifluoromethyl)cyclohexanol. Due to the limited availability of directly published experimental data for these specific isomers, this document presents predicted 13C NMR chemical shifts and coupling constants based on established substituent effects and data from analogous compounds. It also includes a detailed experimental protocol for acquiring high-quality 13C NMR spectra for fluorinated molecules.

Predicted 13C NMR Data

The 13C NMR spectra of the cis and trans isomers of this compound are expected to show distinct differences due to the conformational preferences of the trifluoromethyl (-CF3) and hydroxyl (-OH) groups on the cyclohexane ring. The predicted chemical shifts (δ) in parts per million (ppm) and carbon-fluorine coupling constants (JCF) in Hertz (Hz) are summarized in the tables below. These predictions are based on the analysis of substituent effects in related cyclohexane derivatives.[1]

Table 1: Predicted 13C NMR Data for cis-4-(Trifluoromethyl)cyclohexanol

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted JCF (Hz) |

| C1 (CH-OH) | 65 - 70 | s | - |

| C2, C6 | 32 - 36 | q | ~2-4 |

| C3, C5 | 22 - 26 | t | ~2-4 |

| C4 (CH-CF3) | 35 - 40 | q | ~20-25 |

| CF3 | 125 - 130 | q | ~270-280 |

Table 2: Predicted 13C NMR Data for trans-4-(Trifluoromethyl)cyclohexanol

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted JCF (Hz) |

| C1 (CH-OH) | 70 - 75 | s | - |

| C2, C6 | 30 - 34 | q | ~2-4 |

| C3, C5 | 28 - 32 | t | ~2-4 |

| C4 (CH-CF3) | 38 - 43 | q | ~20-25 |

| CF3 | 125 - 130 | q | ~270-280 |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The multiplicities are abbreviated as s (singlet), t (triplet), and q (quartet). The coupling constants are approximate values.

Experimental Protocol for 13C NMR Analysis

The following is a general protocol for the acquisition of 13C NMR spectra of fluorinated compounds like this compound.

2.1. Sample Preparation

-

Dissolve 10-20 mg of the this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6). The choice of solvent can influence chemical shifts.[2][3]

-

Add a small amount of TMS as an internal standard for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

2.2. NMR Spectrometer Setup

The following parameters are recommended for a standard 400 MHz NMR spectrometer.[4][5]

-

Nucleus: 13C

-

Experiment: Proton-decoupled 13C NMR (e.g., zgpg30)

-

Solvent: Specify the deuterated solvent used.

-

Temperature: 298 K

-

Pulse Width: 30° - 45° flip angle to ensure adequate relaxation between scans.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons and the CF3 carbon.

-

Number of Scans (NS): 1024 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): 200-250 ppm.

2.3. Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals (note: in proton-decoupled 13C NMR, integrals are not always quantitative).

-

Analyze the chemical shifts and C-F coupling patterns.

Visualization of 13C NMR Spectral Features

The following diagrams illustrate the expected 13C NMR spectral features for the cis and trans isomers of this compound, highlighting the key differences in chemical shifts and multiplicities arising from their distinct stereochemistry.

Caption: Predicted 13C NMR signals for the cis isomer.

Caption: Predicted 13C NMR signals for the trans isomer.

Interpretation of Spectral Data

The key to distinguishing between the cis and trans isomers lies in the chemical shifts of the cyclohexane ring carbons, which are sensitive to the stereochemical orientation of the substituents.

-

C1 (CH-OH): The carbon bearing the hydroxyl group is expected to be deshielded (appear at a higher ppm value) in the trans isomer where the -OH group is in the more sterically unhindered equatorial position compared to the axial position in the cis isomer.

-

C3, C5: These carbons are expected to be shielded (appear at a lower ppm value) in the cis isomer due to the γ-gauche effect of the axial hydroxyl group.

-

C-F Coupling: The trifluoromethyl group will induce characteristic splitting patterns in the signals of nearby carbon atoms. The one-bond coupling (¹JCF) for the CF3 carbon itself will be the largest, typically around 270-280 Hz, resulting in a quartet. Two-bond couplings (²JCF) to C4 and three-bond couplings (³JCF) to C3 and C5 will be significantly smaller, also appearing as quartets or triplets of quartets depending on the resolution.[6]

This technical guide provides a foundational understanding of the 13C NMR analysis of this compound. For definitive structural elucidation, it is recommended to acquire experimental 2D NMR data, such as HSQC and HMBC, in conjunction with the 1D 13C NMR spectra.

References

- 1. researchgate.net [researchgate.net]

- 2. epfl.ch [epfl.ch]

- 3. utsouthwestern.edu [utsouthwestern.edu]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data Analysis of 4-(Trifluoromethyl)cyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)cyclohexanol is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of the trifluoromethyl group can significantly alter the physicochemical properties of the cyclohexanol ring, influencing its lipophilicity, metabolic stability, and binding interactions. Accurate spectroscopic characterization is crucial for the identification, purity assessment, and structural elucidation of this compound and its derivatives. This guide provides a summary of expected spectroscopic data and detailed experimental protocols.

Physicochemical Properties

This compound is commercially available as a mixture of cis and trans isomers. It is a colorless to almost colorless clear liquid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁F₃O | [1][2] |

| Molecular Weight | 168.16 g/mol | [1][2] |

| Boiling Point | 181 °C | [1] |

| Refractive Index | 1.4065-1.4115 @ 20°C | [2] |

| Purity | ≥96.0% (GC) | [2] |

Spectroscopic Data

Due to the lack of publicly available experimental spectra for this compound, the following tables present a combination of predicted data and data from analogous compounds to approximate the expected spectral characteristics.

¹H NMR Spectroscopy (Predicted)

The following table is based on a predicted ¹H NMR spectrum. The chemical shifts are estimates and may vary depending on the solvent and isomeric ratio.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.6 - 4.1 | m | 1H | CH-OH |

| ~ 2.0 - 2.2 | m | 1H | CH-CF₃ |

| ~ 1.2 - 2.0 | m | 8H | Cyclohexyl CH₂ |

| Variable | br s | 1H | OH |

¹³C NMR Spectroscopy (Analogous)

The expected ¹³C NMR chemical shifts are inferred from data for similar structures, such as trans-1-(trifluoromethyl)-4-methyl-cyclohexane. The presence of the hydroxyl group will influence the chemical shift of the carbon it is attached to (C1) and adjacent carbons.

| Chemical Shift (ppm) | Assignment (Predicted) |

| ~ 125-130 (q) | CF₃ |

| ~ 65-75 | C-OH |

| ~ 30-45 | C-CF₃ |

| ~ 20-40 | Other cyclohexyl CH₂ |

Infrared (IR) Spectroscopy (Analogous)

The expected IR absorption bands are based on the spectra of cyclohexanol and other substituted cyclohexanols.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch |

| 3000 - 2850 | Strong | C-H stretch (alkane) |

| 1350 - 1100 | Strong | C-F stretch |

| 1100 - 1000 | Strong | C-O stretch |

Mass Spectrometry (MS) (Analogous)

The expected mass spectrum fragmentation pattern is based on data from 4-methylcyclohexanol. The molecular ion peak [M]⁺ is expected at m/z 168.

| m/z | Relative Intensity | Assignment (Predicted) |

| 168 | Low | [M]⁺ |

| 150 | Moderate | [M - H₂O]⁺ |

| 99 | Moderate | [M - CF₃]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 57 | High | [C₄H₉]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Use a spectral width of approximately 12 ppm centered around 5 ppm.

-

Set the relaxation delay to at least 1 second.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

A higher number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Use a spectral width of approximately 220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

For a liquid sample, a drop can be placed between two KBr or NaCl plates to form a thin film.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled to a mass analyzer (e.g., quadrupole, time-of-flight). Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this volatile compound.

-

Data Acquisition (GC-MS with EI):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated on the GC column and then enter the mass spectrometer.

-

The molecules will be ionized by a 70 eV electron beam.

-

The resulting ions will be separated by the mass analyzer, and a mass spectrum will be recorded.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

References

An In-depth Technical Guide to 4-(Trifluoromethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)cyclohexanol is a fluorinated organic compound of increasing interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl (-CF3) group, a key pharmacophore, significantly influences the molecule's physicochemical properties. This group can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. As a substituted cyclohexanol, it exists as a mixture of cis and trans stereoisomers, which may exhibit different biological activities and pharmacokinetic profiles. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C7H11F3O, consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and a trifluoromethyl (-CF3) group at the 1 and 4 positions, respectively. The presence of these two functional groups leads to the existence of cis and trans diastereomers, where the relative orientation of the -OH and -CF3 groups is on the same or opposite sides of the cyclohexane ring plane. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the acidity of the hydroxyl proton.

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-(Trifluoromethyl)cyclohexan-1-ol | |

| CAS Number | 30129-18-1 | |

| Molecular Formula | C7H11F3O | |

| Molecular Weight | 168.16 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 181 °C | |

| Density | 1.23 g/cm³ | |

| Refractive Index (n20D) | 1.4065 - 1.4115 | |

| Isomers | Exists as a mixture of cis and trans isomers |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of the corresponding ketone, 4-(Trifluoromethyl)cyclohexanone. A general experimental protocol for this transformation is provided below. This protocol is adapted from established procedures for the reduction of substituted cyclohexanones.

Experimental Protocol: Reduction of 4-(Trifluoromethyl)cyclohexanone

Objective: To synthesize this compound via the reduction of 4-(Trifluoromethyl)cyclohexanone.

Materials:

-

4-(Trifluoromethyl)cyclohexanone

-

Sodium borohydride (NaBH4)

-

Methanol (or Ethanol)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Trifluoromethyl)cyclohexanone (1.0 eq) in methanol at room temperature.

-

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a mixture of cis and trans isomers, can be purified by column chromatography on silica gel.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals in the range of 1.0-4.0 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to be the most downfield signal (around 3.5-4.0 ppm). The protons on the cyclohexane ring will appear as complex multiplets. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. |

| ¹³C NMR | The carbon attached to the hydroxyl group (C-OH) is expected around 65-75 ppm. The carbon attached to the trifluoromethyl group (C-CF3) will show a quartet due to coupling with the three fluorine atoms. The CF3 carbon itself will appear as a quartet in the range of 120-130 ppm. |

| ¹⁹F NMR | A singlet is expected for the -CF3 group, with a chemical shift typically in the range of -60 to -80 ppm relative to CFCl3. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. C-H stretching vibrations just below 3000 cm⁻¹. Strong C-F stretching absorptions in the region of 1000-1200 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M+) at m/z 168. Fragmentation may involve the loss of H2O (M-18), and cleavage of the cyclohexane ring. |

Applications in Research and Drug Development

The introduction of a trifluoromethyl group into organic molecules is a well-established strategy in drug design to enhance their pharmacological profile. The -CF3 group can improve metabolic stability by blocking sites of oxidation, increase lipophilicity which can aid in cell membrane permeability, and alter the pKa of nearby functional groups, thereby influencing drug-receptor interactions.

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility is primarily in providing a scaffold that combines the conformational properties of a cyclohexane ring with the electronic and steric effects of a trifluoromethyl group. While specific biological activities for this compound itself are not extensively documented, its derivatives are explored in various therapeutic areas.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis of 4-(Trifluoromethyl)cyclohexanol from 4-(Trifluoromethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-(trifluoromethyl)cyclohexanol from 4-(trifluoromethyl)phenol, a critical transformation for the generation of valuable intermediates in pharmaceutical and agrochemical research. The primary route for this conversion is the catalytic hydrogenation of the aromatic ring, a process that allows for the selective production of either the cis- or trans-isomer of the desired cyclohexanol derivative depending on the chosen catalyst and reaction conditions.

Catalytic Hydrogenation: A Tale of Two Isomers

The catalytic hydrogenation of 4-(trifluoromethyl)phenol to this compound is a well-established method, with the choice of catalyst being the most critical factor in determining the stereochemical outcome of the reaction. Rhodium and ruthenium-based catalysts are known to favor the formation of the cis-isomer, while palladium catalysts typically yield the thermodynamically more stable trans-isomer.

Cis-Selective Hydrogenation

Rhodium-based catalysts are the preferred choice for the synthesis of cis-4-(trifluoromethyl)cyclohexanol. The hydrogenation reaction is believed to proceed via coordination of the aromatic ring to the catalyst surface, followed by the delivery of hydrogen from one face of the ring, leading to the cis product.

Trans-Selective Hydrogenation

For the synthesis of trans-4-(trifluoromethyl)cyclohexanol, palladium on a solid support is the catalyst of choice. The mechanism for the formation of the trans product is thought to involve isomerization of the initially formed cis-isomer or a stepwise hydrogenation mechanism that allows for the formation of the more stable trans product.

Experimental Protocols

The following are representative experimental protocols for the synthesis of both cis- and trans-4-(trifluoromethyl)cyclohexanol. These protocols are based on established methods for the hydrogenation of substituted phenols and have been adapted for the specific substrate.

Protocol 1: Synthesis of cis-4-(Trifluoromethyl)cyclohexanol

This protocol utilizes a rhodium-on-alumina catalyst to achieve high cis-selectivity.

Materials:

-

4-(Trifluoromethyl)phenol

-

5% Rhodium on alumina (Rh/Al2O3)

-

Ethanol (absolute)

-

Hydrogen gas (high purity)

-

High-pressure autoclave equipped with a magnetic stirrer and temperature control

Procedure:

-

In a high-pressure autoclave, a solution of 4-(trifluoromethyl)phenol (1.0 eq) in absolute ethanol is prepared.

-

The 5% Rh/Al2O3 catalyst (1-5 mol%) is added to the solution.

-

The autoclave is sealed and purged several times with nitrogen gas before being filled with hydrogen gas to an initial pressure of 50 psi.

-

The reaction mixture is stirred vigorously and heated to a temperature of 80-100°C.

-

The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the autoclave is cooled to room temperature, and the excess hydrogen is carefully vented.

-

The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or distillation to yield cis-4-(trifluoromethyl)cyclohexanol.

Protocol 2: Synthesis of trans-4-(Trifluoromethyl)cyclohexanol

This protocol employs a palladium-on-carbon catalyst to favor the formation of the trans-isomer.

Materials:

-

4-(Trifluoromethyl)phenol

-

10% Palladium on carbon (Pd/C)

-

Isopropanol

-

Hydrogen gas (high purity)

-

High-pressure autoclave equipped with a magnetic stirrer and temperature control

Procedure:

-

A solution of 4-(trifluoromethyl)phenol (1.0 eq) in isopropanol is placed in a high-pressure autoclave.

-

The 10% Pd/C catalyst (5-10 mol%) is added to the solution.

-

The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 bar.[1]

-

The reaction is stirred at 80-120°C for 24-48 hours.[1]

-

The reaction progress is monitored by GC or TLC.

-

After the reaction is complete, the autoclave is cooled, and the pressure is released.

-

The catalyst is removed by filtration, and the solvent is evaporated.

-

The resulting crude product is purified by crystallization or column chromatography to afford trans-4-(trifluoromethyl)cyclohexanol.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the hydrogenation of 4-substituted phenols, providing a comparative basis for the synthesis of this compound.

| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Major Isomer | Yield (%) | Diastereomeric Ratio (cis:trans) |

| p-Cresol | [Rh(COD)Cl]2 | iPrOH | 80 | 20 | cis | >95 | >95:5[1][2] |

| p-tert-Butylphenol | [Rh(COD)Cl]2 | iPrOH | 80 | 20 | cis | 92 | >95:5[1][2] |

| p-Cresol | 5% Pd/Al2O3 | n-Heptane | 80 | 5 | trans | 85 | 15:85[1][2] |

| 4-Methoxyphenol | Rhodium-on-alumina | Ethanol | Room Temp. | 3.4 (50 psi) | Not specified | Quantitative | Not specified[3] |

| Phenol | 5% Ru/TiO2 | Water | 100 | 20 | Not applicable | >95 | Not applicable[4] |

Mandatory Visualization

Caption: Synthesis pathways for cis- and trans-4-(Trifluoromethyl)cyclohexanol.

References

An In-depth Technical Guide to the Stability and Reactivity of 4-(Trifluoromethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of 4-(Trifluoromethyl)cyclohexanol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group significantly influences the compound's chemical properties, enhancing its stability while modulating its reactivity. This document outlines the expected thermal and pH stability of this compound, its reactivity with common oxidizing and reducing agents, as well as its behavior under acidic and basic conditions. Detailed experimental protocols for evaluating these properties are provided, alongside visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding for researchers in drug development and chemical synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The trifluoromethyl (-CF3) group, a bioisostere for a methyl group, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Understanding the stability and reactivity of this intermediate is crucial for its effective utilization in multi-step syntheses and for ensuring the quality and safety of the final products. This guide synthesizes the available information on analogous compounds to provide a predictive assessment of the chemical behavior of this compound.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₁F₃O | [2] |

| Molecular Weight | 168.16 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 181 °C | [1] |

| Density | 1.23 g/cm³ | [1][2] |

| Refractive Index (n20D) | 1.41 | [1] |

| Storage Temperature | Room Temperature | [2] |

| pKa (Predicted) | 14.88 ± 0.40 | [2] |

Stability Profile

The trifluoromethyl group is known to enhance the chemical stability of organic molecules.[1] The following sections detail the expected stability of this compound under various conditions.

Thermal Stability

Table 2: Predicted Thermal Stability Data

| Parameter | Predicted Value/Range | Notes |

| Decomposition Onset Temperature | > 200 °C | Based on the general stability of fluorinated compounds. |

| Primary Decomposition Products | 4-(Trifluoromethyl)cyclohexene, Water | Via dehydration. Other fragmentation products are possible at higher temperatures. |

pH Stability

The stability of this compound in aqueous solutions across a range of pH values is a critical parameter for its use in pharmaceutical formulations and biological assays. Fluorinated alcohols can exhibit altered acidity compared to their non-fluorinated analogs.[5] While specific hydrolysis data is unavailable, it is expected to be stable in neutral and mildly acidic to basic conditions at ambient temperature. Extreme pH and elevated temperatures may lead to degradation.

Table 3: Predicted pH Stability Profile

| pH Range | Expected Stability at Room Temperature | Potential Degradation Pathway |

| 1-3 (Strongly Acidic) | Moderate to Low | Acid-catalyzed dehydration to form 4-(trifluoromethyl)cyclohexene. |

| 4-9 (Weakly Acidic to Weakly Basic) | High | Generally stable. |

| 10-14 (Strongly Basic) | Moderate | Potential for elimination reactions, though less likely than acid-catalyzed dehydration.[1] |

Reactivity Profile

Oxidation

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 4-(trifluoromethyl)cyclohexanone. This transformation is a common and synthetically useful reaction. Various oxidizing agents can be employed for this purpose.

-

Chromium-based reagents: Reagents like pyridinium chlorochromate (PCC) or Jones reagent are effective for the oxidation of secondary alcohols.[2]

-

Hypochlorite solutions: Sodium hypochlorite (bleach) in the presence of a catalyst offers a more environmentally friendly alternative.

-

Other reagents: Dess-Martin periodinane and Swern oxidation conditions are also applicable for the mild oxidation of secondary alcohols to ketones.[6]

Reduction

The hydroxyl group of this compound is not reducible under standard catalytic hydrogenation conditions. Reduction of the corresponding ketone, 4-(trifluoromethyl)cyclohexanone, with reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield this compound.[7]

Reactivity with Acids

In the presence of strong, non-nucleophilic acids such as sulfuric acid or phosphoric acid, this compound is expected to undergo acid-catalyzed dehydration to form 4-(trifluoromethyl)cyclohexene.[8][9] The reaction proceeds via protonation of the hydroxyl group, followed by the loss of water to form a secondary carbocation, which then loses a proton to form the alkene.

Reactivity with Bases

This compound is generally stable under basic conditions. The hydroxyl group can be deprotonated by a strong base to form the corresponding alkoxide. This alkoxide can then act as a nucleophile in subsequent reactions, such as Williamson ether synthesis. Studies on other fluorotelomer alcohols have shown that elimination of HF can be a decomposition pathway under basic conditions, particularly if an intramolecular hydrogen bond can be formed.[1]

Experimental Protocols

The following are detailed, adaptable methodologies for assessing the stability and reactivity of this compound.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of this compound into an appropriate TGA pan (e.g., aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 500 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve. The decomposition products can be further analyzed by coupling the TGA to a mass spectrometer (TGA-MS).

pH Stability Assessment

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). Add a small aliquot of the stock solution to each buffer to achieve a final concentration of approximately 100 µg/mL.

-

Incubation: Incubate the samples at a controlled temperature (e.g., 25 °C or 40 °C).

-

Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Analysis: Quench any reaction by adding a suitable solvent and analyze the concentration of this compound remaining using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Data Analysis: Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.

Oxidation to 4-(Trifluoromethyl)cyclohexanone

-

Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add the oxidizing agent.

-

Oxidizing Agent:

-

PCC: Add pyridinium chlorochromate (1.5 equivalents) in one portion.

-

Sodium Hypochlorite: Add acetic acid (1 equivalent) followed by the slow addition of aqueous sodium hypochlorite (1.5 equivalents).

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, quench the reaction appropriately (e.g., by adding a reducing agent for chromium-based oxidations). Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Acid-Catalyzed Dehydration

-

Reaction Setup: Place this compound (1 equivalent) in a round-bottom flask fitted with a distillation apparatus.

-

Acid Catalyst: Add a catalytic amount of a strong, non-nucleophilic acid (e.g., 10 mol% of concentrated sulfuric acid or phosphoric acid).

-

Reaction Conditions: Heat the mixture to a temperature sufficient to distill the product, 4-(trifluoromethyl)cyclohexene.

-

Product Collection: Collect the distillate, which will be a mixture of the alkene and water.

-

Work-up: Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over a suitable drying agent (e.g., anhydrous calcium chloride), and distill to obtain the pure alkene.

Visualizations

Logical Relationship of Stability and Reactivity

References

- 1. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. websites.umich.edu [websites.umich.edu]

- 3. mrzgroup.umd.edu [mrzgroup.umd.edu]

- 4. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. study.com [study.com]

- 9. brainly.com [brainly.com]

A Technical Guide to 4-(Trifluoromethyl)cyclohexanol: Suppliers, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-(Trifluoromethyl)cyclohexanol, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document details commercially available suppliers, their offered purities, and relevant experimental protocols for its synthesis, purification, and analysis.

Commercial Availability and Purity

A variety of chemical suppliers offer this compound, typically as a mixture of cis and trans isomers. The purity of the commercially available product generally ranges from 97% to over 98%, with gas chromatography (GC) being the most common analytical method for purity assessment. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name/Number | Stated Purity | Analytical Method | CAS Number |

| Chem-Impex | This compound (cis- and trans- mixture) | ≥ 98% | GC | 30129-18-1 |

| Santa Cruz Biotechnology | 4-(Trifluoromethyl)cyclohexan-1-ol | ≥98% | Not Specified | 30129-18-1 |

| Sigma-Aldrich | This compound AldrichCPR | Purity not specified; buyer assumes responsibility for confirmation | Not Specified | 30129-18-1 |

| Thermo Scientific Chemicals | This compound, 97% | ≥96.0% | GC | 30129-18-1 |

| Manchester Organics | This compound | 97% | Not Specified | 30129-18-1 |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound, based on established chemical literature.

Synthesis of this compound via Hydrogenation

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 4-(trifluoromethyl)phenol.

Reaction Scheme:

Materials:

-

4-(Trifluoromethyl)phenol

-

Acetic Acid

-

Platinum(IV) oxide (PtO₂) catalyst

-

Hydrogen gas (H₂)

-

1N Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diatomaceous earth

Procedure:

-

In a high-pressure hydrogenation reactor, dissolve 5 g (30.8 mmol) of 4-(trifluoromethyl)phenol in 15 ml of acetic acid.

-

Add 500 mg of platinum(IV) oxide catalyst to the solution.

-

Pressurize the reactor with hydrogen gas to 50 psi.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Upon completion, vent the reactor and filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Adjust the pH of the filtrate to neutral or slightly basic using a 1N sodium hydroxide solution.

-

Extract the aqueous solution with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield this compound. A typical yield for this reaction is approximately 87%.[1]

Purification by Fractional Distillation

The crude this compound obtained from synthesis can be purified by fractional distillation under reduced pressure to remove lower and higher boiling point impurities.

Equipment:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a condenser and thermometer

-

Receiving flasks

-

Heating mantle

-

Vacuum source and gauge

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all glassware is dry.

-

Place the crude this compound into the round-bottom flask along with a magnetic stir bar or boiling chips.

-

Connect the flask to the fractionating column and the rest of the distillation apparatus.

-

Begin heating the flask gently with the heating mantle while stirring.

-

Apply a vacuum to the system, carefully monitoring the pressure.

-

Slowly increase the temperature to initiate distillation.

-

Collect the initial fraction (forerun), which will contain any low-boiling impurities, in a separate receiving flask.

-

As the temperature stabilizes near the boiling point of this compound (approximately 181 °C at atmospheric pressure; will be lower under vacuum), change to a clean receiving flask to collect the main product fraction.

-

Continue distillation until the temperature begins to drop or rise significantly, indicating that the majority of the product has been collected.

-

Discontinue heating and allow the apparatus to cool before venting to atmospheric pressure.

Purity Analysis by Gas Chromatography (GC)

The purity of this compound can be effectively determined using gas chromatography with a flame ionization detector (GC-FID).

Instrumentation and Conditions (General Example):

-

Gas Chromatograph: Agilent 7890B or similar

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or a similar non-polar capillary column. For better separation of isomers or related impurities, a more polar column (e.g., a wax column) could be investigated.

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 300 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

Carrier Gas: Helium, at a constant flow rate of 1 mL/min

-

Injection Volume: 1 µL

-

Sample Preparation: Dilute the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Analysis:

The purity is determined by calculating the area percentage of the this compound peak (or peaks, if cis and trans isomers are resolved) relative to the total area of all peaks in the chromatogram.

Supplier Selection Workflow

The selection of a suitable supplier for this compound depends on several factors beyond the listed price. For research and development, particularly in drug development, the purity and consistency of the starting materials are paramount. The following workflow provides a logical approach to supplier qualification.

References

An In-depth Technical Guide on the Solubility of 4-(Trifluoromethyl)cyclohexanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(trifluoromethyl)cyclohexanol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the predicted solubility trends based on the physicochemical properties of the molecule and provides a detailed, generalized experimental protocol for its determination. This information is crucial for professionals in drug development and chemical synthesis, where this compound serves as a key intermediate.[1][2]

Physicochemical Properties of this compound

Understanding the structural and electronic features of this compound is fundamental to predicting its solubility in various organic solvents. The molecule's structure consists of a cyclohexane ring, a hydroxyl (-OH) group, and a trifluoromethyl (-CF3) group.

| Property | Value | Reference |

| Molecular Formula | C7H11F3O | [3][4] |

| Molecular Weight | 168.16 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid or solid | [1][3] |

| Boiling Point | 78 °C to 181 °C (Varies with cis/trans mixture and pressure) | [1][3] |

| Density | ~1.23 g/cm³ | [1][3] |

| Water Solubility | Sparingly soluble (0.26 g/L at 25°C) | [3] |

The presence of the hydroxyl group allows for hydrogen bonding, suggesting solubility in polar protic solvents. Conversely, the trifluoromethyl group is highly lipophilic and electron-withdrawing, which can enhance solubility in non-polar and fluorinated solvents.[5][6] The cyclohexane backbone is non-polar. The interplay of these functional groups results in a molecule with a unique solubility profile.

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the following table summarizes the predicted solubility of this compound in a range of common organic solvents. These predictions are qualitative and should be confirmed by experimental determination.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form hydrogen bonds with the solvent. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | Dipole-dipole interactions between the solute and solvent are expected to be significant. |

| Non-Polar | Hexane, Toluene, Cyclohexane | Low to Moderate | The non-polar cyclohexane ring and lipophilic trifluoromethyl group will interact favorably with non-polar solvents. |

| Fluorinated | Trifluorotoluene | High | The high fluorine content of both solute and solvent leads to favorable "fluorous" interactions.[6] |

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a solid compound like this compound in an organic solvent is the isothermal saturation method.[7] This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-performance liquid chromatograph (HPLC) with a suitable detector.

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the isothermal saturation method for solubility determination.

Detailed Steps:

-

Preparation of Saturated Solutions : Add an excess amount of this compound to a series of vials, each containing a precise volume of the chosen organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.

-

Equilibration : Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

Phase Separation : After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid at the bottom.

-

Sample Collection and Filtration : Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any remaining solid microparticles, pass the collected supernatant through a 0.22 µm syringe filter.

-

Quantification :

-

Standard Curve Preparation : Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Sample Analysis : Analyze the filtered, saturated solution (after appropriate dilution) using a validated analytical method such as GC-FID or HPLC.

-

Concentration Determination : Use the standard curve to determine the concentration of this compound in the saturated solution. The solubility is expressed in units such as g/L, mg/mL, or mol/L.

-

Logical Relationship of Molecular Structure to Solubility

The following diagram illustrates the relationship between the functional groups of this compound and its predicted solubility in different solvent classes.

Caption: A diagram showing how functional groups dictate solubility in different solvents.

This guide provides a foundational understanding for researchers working with this compound, enabling informed solvent selection for synthesis, purification, and formulation processes. The provided experimental protocol offers a robust framework for generating precise, quantitative solubility data.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 30129-18-1 [chemicalbook.com]

- 3. 30129-18-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. CAS 883731-58-6: 4-(Trifluoromethyl)cyclohexanemethanol [cymitquimica.com]

- 6. Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Dawn of a New Therapeutic Frontier: Discovery of Novel Fluorinated Cyclohexanol Derivatives as Potent JAK Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals